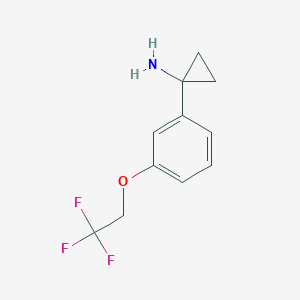
1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structural features, which include ethyl and methyl substituents on the pyrrole ring, as well as an ethanone group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone can be achieved through various synthetic routes. One common method involves the alkylation of a pyrrole derivative. For instance, starting with 2,5-dimethylpyrrole, ethylation can be performed using ethyl iodide in the presence of a strong base such as sodium hydride. The resulting intermediate can then undergo acylation with ethanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.
化学反応の分析
Types of Reactions
1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanol.
Substitution: Various substituted pyrroles depending on the electrophile used.
科学的研究の応用
1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol: Similar structure but with a hydroxyl group instead of an ethanone group.
(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine: Contains an amine group and a methoxypropyl substituent.
(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine: Features a trimethylbutyl substituent.
Uniqueness
1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone is unique due to its specific combination of ethyl, methyl, and ethanone substituents on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-5-11-7(2)6-10(8(11)3)9(4)12/h6H,5H2,1-4H3 |
InChIキー |
WJTMHUVDHZYLDW-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC(=C1C)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-[5-(difluoromethyl)-3-thienyl]-2-fluoro-](/img/structure/B12069938.png)

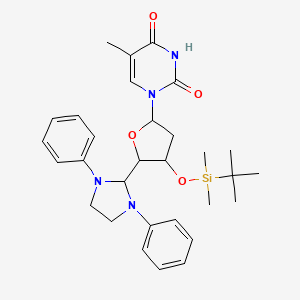

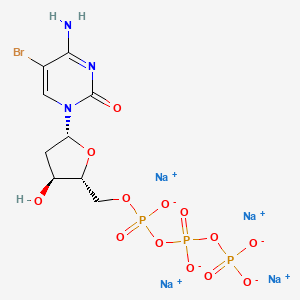
![4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B12069965.png)
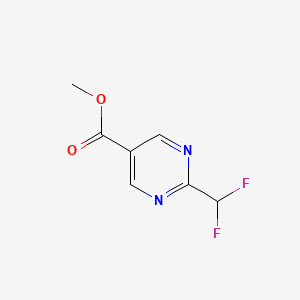



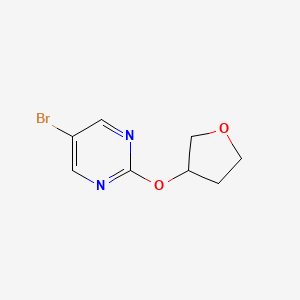
![tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12070009.png)
